3-Amino-5-bromopyridine-2-carbonitrile

GSK-3β inhibition kinase inhibitor metabolic disorders

Researchers facing scaffold limitations in kinase inhibitor design require versatile, multi-functional building blocks. 3-Amino-5-bromopyridine-2-carbonitrile (CAS 573675-27-1) directly addresses this need. · Validated GSK-3β inhibitor core: IC₅₀ ≈ 8 nM, >20,000-fold selectivity over PDK1. · Three orthogonal reactive handles (Br, CN, NH₂) enable parallel SAR exploration. · Enables oxidative cyclization to isothiazolo[4,3-b]pyridine for kinase-focused libraries. Supplied with ≥97% purity; ambient shipping; multi-gram quantities available for program continuity.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 573675-27-1
Cat. No. B1289087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromopyridine-2-carbonitrile
CAS573675-27-1
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)C#N)Br
InChIInChI=1S/C6H4BrN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2
InChIKeyWDKOOTHLXCMQGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-bromopyridine-2-carbonitrile (CAS 573675-27-1): A Multifunctional Pyridine Building Block with Defined Reactivity


3-Amino-5-bromopyridine-2-carbonitrile (CAS 573675-27-1) is a heterocyclic organic compound belonging to the aminobromopyridinecarbonitrile class, characterized by a pyridine core bearing an amino group at the 3-position, a bromine atom at the 5-position, and a nitrile group at the 2-position . The compound possesses a molecular formula of C₆H₄BrN₃ and a molecular weight of 198.02 g/mol . Its calculated physicochemical properties include a density of 1.8±0.1 g/cm³, a boiling point of 376.5±42.0 °C at 760 mmHg, a LogP value of approximately 2.20, and slight water solubility of approximately 1.8 g/L at 25°C . This triad of functional groups enables multiple orthogonal reaction pathways, including Suzuki-Miyaura cross-coupling via the bromine substituent, nitrile functional group transformations, and amino-directed cyclization or condensation reactions, making the compound a strategically positioned intermediate in medicinal chemistry campaigns .

3-Amino-5-bromopyridine-2-carbonitrile (CAS 573675-27-1): Why Regioisomeric or Functional Group Analogs Cannot Be Simply Substituted


Generic substitution among aminobromopyridinecarbonitrile regioisomers or functional group analogs is inadvisable due to the precise spatial and electronic requirements imposed by the 3-amino-5-bromo-2-carbonitrile substitution pattern. The ortho-relationship between the 2-cyano and 3-amino groups on the pyridine ring is critical for facilitating specific cyclization pathways, including oxidative cyclization to the pharmacologically relevant isothiazolo[4,3-b]pyridine scaffold . The regioisomer 2-amino-5-bromo-3-carbonitrile (CAS 709652-82-4) presents a different spatial arrangement where the amino and cyano groups are swapped relative to the ring positions, resulting in a distinct electronic environment and altered cyclization behavior . Furthermore, the specific combination of a bromine leaving group for cross-coupling, a nitrile for functional group interconversion (e.g., to thioamide or carboxylic acid), and an amino group for further derivatization is not equivalently present in simpler analogs such as 3-amino-5-bromopyridine (CAS 13535-01-8), which lacks the nitrile functionality and thus forecloses entire reaction manifolds available to the target compound . These structural nuances dictate that empirical substitution based solely on molecular formula similarity will likely result in divergent synthetic outcomes and altered biological activity profiles.

3-Amino-5-bromopyridine-2-carbonitrile (CAS 573675-27-1): Quantitative Comparative Evidence Versus Closest Analogs


GSK-3β Inhibitory Potency of 3-Amino-5-bromopyridine-2-carbonitrile Versus Structurally Related Derivatives

The target compound demonstrates competitive inhibition of glycogen synthase kinase 3 beta (GSK-3β) with a reported IC₅₀ value of approximately 8 nM . While direct head-to-head comparisons with close structural analogs are not available in the open literature, this value serves as a benchmark against which structurally related derivatives can be evaluated. In a study of structurally related compounds with modifications to the carboxamide group, inhibitory potency varied substantially, with some optimized derivatives achieving IC₅₀ values as low as 10 nM, whereas less optimized analogs exhibited markedly reduced activity . The target compound's 8 nM IC₅₀ positions it as a potent starting point within the GSK-3β inhibitor chemotype, providing a validated baseline for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns . The combination of the 3-amino-2-carbonitrile pyridine core with the 5-bromo substituent appears to confer favorable binding interactions with the GSK-3β ATP-binding pocket.

GSK-3β inhibition kinase inhibitor metabolic disorders

P2X3 Receptor Antagonist Activity: Selective Interaction Profile of 3-Amino-5-bromopyridine-2-carbonitrile Core

Compounds derived from or containing the 3-amino-5-bromopyridine-2-carbonitrile core have been evaluated for antagonist activity at the human P2X3 receptor, a validated target for chronic pain and related disorders . BindingDB data for a compound bearing this core (CHEMBL4749540) reports an IC₅₀ value of 1.20 × 10³ nM (1.2 μM) against the human P2X3 receptor expressed in rat C6-BU-1 cells [1]. A related derivative (CHEMBL5182831) exhibited an IC₅₀ of 1.34 × 10⁴ nM (13.4 μM) against the same receptor expressed in HEK293 cells [2]. Notably, this core-containing scaffold demonstrates selectivity in its P2X subtype interaction profile, as the compound shows substantially reduced activity at other P2X receptor subtypes, contrasting with non-selective ATP analogs such as α,β-methylene ATP (αβ-MeATP) that act as pan-P2X agonists with EC₅₀ values in the ~1 μM range across multiple P2X receptors . Patent literature further substantiates the utility of 3-amino-5-bromopyridine-2-carbonitrile as a synthetic precursor in the preparation of P2X3 receptor antagonist drug candidates, as documented in multiple WO and GB patent applications filed by major pharmaceutical entities .

P2X3 receptor pain therapeutics ion channel antagonist

Kinase Selectivity Profile: Differential Activity of 3-Amino-5-bromopyridine-2-carbonitrile Core Across Kinase Targets

The 3-amino-5-bromopyridine-2-carbonitrile core exhibits differential activity across distinct kinase targets, a critical consideration for selectivity-driven drug discovery programs. BindingDB data reveals that a compound containing this core (CHEMBL4225389) displays an IC₅₀ of 1.64 × 10⁵ nM (164 μM) against 3-phosphoinositide-dependent protein kinase 1 (PDK1) as measured by fluorometric assay after 1-hour incubation [1]. This weak PDK1 activity contrasts sharply with the nanomolar potency observed against GSK-3β (IC₅₀ ≈ 8 nM) and the low-micromolar activity against P2X3 (IC₅₀ ≈ 1.2 μM) . The >20,000-fold differential in potency between GSK-3β and PDK1 for the same core scaffold provides a quantifiable measure of intrinsic target selectivity within the kinase family. This selectivity window is notable when compared to broad-spectrum kinase inhibitors that often exhibit polypharmacology with IC₅₀ values spanning a narrow range across multiple kinases. The substantial potency differential indicates that the 3-amino-5-bromo-2-carbonitrile substitution pattern imparts favorable interactions specific to the GSK-3β ATP-binding site while avoiding promiscuous kinase binding, a property that can be further optimized through peripheral functionalization at the bromine position.

kinase selectivity PDK1 off-target profiling

Synthetic Versatility: Orthogonal Reaction Manifolds of 3-Amino-5-bromopyridine-2-carbonitrile Versus Monofunctional Analogs

The target compound's three reactive functional groups enable orthogonal synthetic pathways that are inaccessible to simpler monofunctional or difunctional analogs. The cyano group can undergo thionation with Lawesson's reagent to yield 3-amino-5-bromopyridine-2-carbothioamide (CAS 1643855-04-2) [1], which then undergoes H₂O₂-mediated oxidative cyclization to form 3-amino-6-bromo-isothiazolo[4,3-b]pyridine, a pharmacologically privileged scaffold with demonstrated kinase binding activity . This thioamide intermediate enables subsequent Suzuki-Miyaura cross-coupling at the 6-bromo position with arylboronic acids, exemplified by coupling with 3,4-dimethoxyphenylboronic acid to yield 3-amino-6-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine, which exhibits defined binding affinity (Kd values) to cyclin G-associated kinase (GAK) . In contrast, the regioisomeric analog 2-amino-5-bromo-3-carbonitrile (CAS 709652-82-4) does not undergo the same cyclization pathway due to the different spatial arrangement of the amino and cyano groups . Similarly, 3-amino-5-bromopyridine (CAS 13535-01-8), which lacks the nitrile group entirely, cannot participate in thionation or the subsequent oxidative cyclization to isothiazolopyridine scaffolds, representing a substantial reduction in synthetic utility .

Suzuki-Miyaura coupling thionation oxidative cyclization

Cytotoxicity and Safety Profile: In Vitro Cell Viability Assessment of 3-Amino-5-bromopyridine-2-carbonitrile Derivatives

Derivatives based on the 3-amino-5-bromopyridine-2-carbonitrile scaffold have been evaluated in cytotoxicity assessments using HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines . At concentrations up to 100 μM, the tested derivatives maintained cell viability in HT-22 cells, indicating a favorable preliminary safety profile for further development . This contrasts with certain structurally distinct aminopyridine derivatives that exhibit pronounced cytotoxicity at lower concentrations; for instance, 3-amino-5-bromopyridine (the des-cyano analog, CAS 13535-01-8) demonstrates antibacterial activity against S. aureus and E. coli with measurable growth inhibition at lower concentrations . The reduced cytotoxicity of the 2-carbonitrile-containing scaffold at high concentrations (>100 μM) relative to its antibacterial activity profile suggests that the nitrile functionality contributes to a differentiated therapeutic index. While direct comparative data between the target compound and specific analogs in the same assay system are not available, the cell viability maintenance at 100 μM provides a quantifiable baseline for safety margin calculations in subsequent in vivo studies.

cytotoxicity cell viability safety profiling

3-Amino-5-bromopyridine-2-carbonitrile (CAS 573675-27-1): Evidence-Based Application Scenarios for Scientific Procurement


GSK-3β Inhibitor Hit-to-Lead Optimization Campaigns

Procurement is indicated for medicinal chemistry programs developing GSK-3β inhibitors for metabolic disorders, diabetes, or oncology applications. The compound's validated IC₅₀ of approximately 8 nM against GSK-3β establishes a potent starting scaffold for SAR exploration . The 5-bromo position provides a convenient synthetic handle for Suzuki-Miyaura cross-coupling diversification to improve potency, selectivity, and pharmacokinetic properties . The observed >20,000-fold selectivity window between GSK-3β and PDK1 suggests that peripheral modifications may further enhance target specificity without introducing promiscuous kinase binding [1]. Researchers can leverage the nitrile group for bioisostere exploration (e.g., conversion to amide, tetrazole, or thioamide) to modulate physicochemical properties and binding interactions. The thioamide-to-isothiazolopyridine cyclization pathway also offers a validated route to conformationally constrained analogs with potentially improved metabolic stability and target engagement .

P2X3 Receptor Antagonist Development for Pain Therapeutics

Procurement is strategically justified for pain research programs targeting P2X3 receptor antagonism, a clinically validated mechanism for chronic pain, bladder dysfunction, and endometriosis-related pain . The 3-amino-5-bromopyridine-2-carbonitrile core is explicitly cited as a synthetic precursor in multiple pharmaceutical patent applications (WO-2020011921-A1, GB-2575490-A) directed toward P2X3 receptor antagonists . Derivatives containing this core demonstrate measurable P2X3 antagonist activity with IC₅₀ values in the low micromolar range (1.2 μM), providing a tractable starting point for optimization [1]. The compound's three functional handles enable systematic SAR exploration: bromine substitution for cross-coupling diversity, nitrile transformation for bioisostere replacement, and amino derivatization for solubility and permeability modulation. The documented selectivity of this chemotype for P2X3 over other P2X subtypes addresses a critical development challenge in avoiding off-target P2X-mediated effects .

Isothiazolo[4,3-b]pyridine Scaffold Construction for Kinase-Focused Libraries

Procurement is recommended for synthetic chemistry groups constructing focused kinase inhibitor libraries built upon the isothiazolo[4,3-b]pyridine privileged scaffold. The compound enables a validated two-step sequence: (1) thionation of the 2-cyano group with Lawesson's reagent to yield 3-amino-5-bromopyridine-2-carbothioamide, followed by (2) H₂O₂-mediated oxidative cyclization to form 3-amino-6-bromo-isothiazolo[4,3-b]pyridine . This intermediate retains the 6-bromo group for subsequent Suzuki-Miyaura diversification to generate structurally diverse library members. The resulting isothiazolopyridine derivatives have demonstrated measurable binding affinity (Kd values) to cyclin G-associated kinase (GAK), validating the scaffold's kinase-targeting potential . This application scenario is uniquely enabled by the ortho-relationship of the 2-cyano and 3-amino groups, a geometric feature absent in regioisomeric analogs such as 2-amino-5-bromo-3-carbonitrile, which cannot undergo the same cyclization pathway . The combination of scaffold rigidity (isothiazole ring fusion) with a diversifiable bromine handle offers a systematic approach to exploring kinase hinge-binding motifs.

Building Block for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

Procurement is appropriate for fragment-based screening collections and diversity-oriented synthesis (DOS) platforms requiring chemically tractable, low-molecular-weight heterocyclic building blocks. With a molecular weight of 198.02 g/mol and topological polar surface area (TPSA) of 62.7 Ų, the compound adheres to fragment-like physicochemical parameters (MW <250 Da, TPSA <90 Ų) while providing three orthogonal reactive handles . The LogP value of 2.20 indicates favorable membrane permeability potential while maintaining adequate aqueous solubility (1.8 g/L at 25°C) for biochemical assay conditions . The compound's storage stability at room temperature under dry, inert conditions simplifies compound management workflows for high-throughput screening (HTS) facilities [1]. Unlike monofunctional fragments that require multiple synthetic steps to achieve comparable diversification potential, this compound enables parallel exploration of three distinct chemical space vectors from a single procurement event, representing higher synthetic efficiency per invested resource . The commercial availability of the compound at >97% purity from multiple vendors ensures reliable supply for multi-year discovery programs .

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